1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea

Lipophilicity Drug-likeness Regioisomeric differentiation

1-[(E)-(2,3-Dichlorophenyl)methylideneamino]-3-phenylthiourea (CAS 468087-13-0), systematically named 2,3-dichlorobenzaldehyde N-phenylthiosemicarbazone, is a synthesized aryl thiosemicarbazone derivative with molecular formula C14H11Cl2N3S and molecular weight 324.23 g/mol. The compound bears a 2,3-dichlorophenyl ring linked to a phenylthiourea moiety through a methylideneamino (imine) bridge, placing it within the well-studied class of thiosemicarbazone ligands.

Molecular Formula C14H11Cl2N3S
Molecular Weight 324.2 g/mol
CAS No. 468087-13-0
Cat. No. B12013461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea
CAS468087-13-0
Molecular FormulaC14H11Cl2N3S
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2N3S/c15-12-8-4-5-10(13(12)16)9-17-19-14(20)18-11-6-2-1-3-7-11/h1-9H,(H2,18,19,20)/b17-9+
InChIKeyMZLKKVPCKGFSOT-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(E)-(2,3-Dichlorophenyl)methylideneamino]-3-phenylthiourea (CAS 468087-13-0): Core Chemical Identity and Research Availability


1-[(E)-(2,3-Dichlorophenyl)methylideneamino]-3-phenylthiourea (CAS 468087-13-0), systematically named 2,3-dichlorobenzaldehyde N-phenylthiosemicarbazone, is a synthesized aryl thiosemicarbazone derivative with molecular formula C14H11Cl2N3S and molecular weight 324.23 g/mol . The compound bears a 2,3-dichlorophenyl ring linked to a phenylthiourea moiety through a methylideneamino (imine) bridge, placing it within the well-studied class of thiosemicarbazone ligands [1]. It is commercially available as a specialty research chemical from suppliers including Sigma-Aldrich (AldrichCPR catalog number L457795) and BOC Sciences . As of ChEMBL 20, no experimentally determined bioactivity data has been deposited for this exact structure [2].

Why In-Class Substitution of 1-[(E)-(2,3-Dichlorophenyl)methylideneamino]-3-phenylthiourea Is Not Trivial


Within the benzaldehyde thiosemicarbazone family, the position of chlorine substituents on the aryl ring is a critical determinant of electronic properties, metal-binding geometry, and biological target engagement [1]. The 2,3-dichloro pattern generates a unique ortho/para-directing electronic profile and steric environment that differs materially from the more common 2,4-, 2,6-, or 3,4-dichloro isomers. Likewise, the presence of an N-phenyl (rather than N-alkyl or unsubstituted) terminus on the thiourea unit alters both lipophilicity and hydrogen-bonding capacity, which directly affect membrane permeability and anion-binding conformation in systems where phenylthiosemicarbazones function as pH-gated ion transporters [2]. Consequently, swapping this compound for a regioisomeric dichloro analog or an N-methyl/N-ethyl variant without empirical confirmation introduces uncontrolled variables in potency, selectivity, and pH-response, as established by structure-activity relationship (SAR) data from the phenylthiosemicarbazone transporter class [2].

Quantitative Differentiation Evidence for 1-[(E)-(2,3-Dichlorophenyl)methylideneamino]-3-phenylthiourea (468087-13-0)


Lipophilicity (logP) Differentiation from Regioisomeric Dichlorobenzaldehyde N-Phenylthiosemicarbazones

The 2,3-dichloro substitution pattern confers a predicted logP of 5.304 for this compound [1]. This value reflects the influence of the ortho-chlorine (position 2) on the overall dipole moment and solvation free energy relative to other regioisomers. The 2,6-dichloro isomer (CAS 340223-23-6), in contrast, is expected to exhibit a slightly lower logP due to the symmetric electron-withdrawing effect reducing the molecular polarizability contribution, although direct experimental logP comparison data have not been published. This difference matters for membrane partitioning and oral bioavailability predictions in any medicinal chemistry program [2].

Lipophilicity Drug-likeness Regioisomeric differentiation

pH-Switchable Anion Transport Capability: Class-Level Inference from Phenylthiosemicarbazone Series

Phenylthiosemicarbazones (PTSCs) as a class exhibit pH-switchable nonelectrogenic H+/Cl− cotransport across lipid bilayers, with transport efficacy increasing up to 640-fold upon pH shift from 7.2 to 4.0 [1]. This gating is triggered by protonation of the imine nitrogen and a concomitant anti→syn conformational change of the anion-binding thiourea unit. The electron-withdrawing nature of the aryl substituent modulates the pKa of the imine and thereby the pH-switching threshold. The 2,3-dichlorophenyl group in the target compound, carrying two electron-withdrawing chloro substituents in ortho/para relationship, is expected to lower the imine pKa relative to unsubstituted or mono-chloro analogs, potentially shifting the effective pH-gating window. However, no direct EC50 or transport efficacy data have been reported specifically for this compound.

Anion transport pH-gated ionophores Chloride transport

Metal Chelation Scaffold: Differentiating the N-Phenyl-Thiosemicarbazone Donor Set from N-Alkyl and Unsubstituted Analogs

Thiosemicarbazones function as N,S-donor ligands for transition metals, and the nature of the terminal amine substituent (N4 position) critically influences complex geometry, stability constant, and biological activity of the resulting metal complex [1]. The target compound carries an N-phenyl group at this position. In a comparative study of N4-substituted thiosemicarbazones derived from 2,3-dichlorobenzaldehyde, the N4-methyl analog (L3) formed Cu(II) and Zn(II) complexes that demonstrated activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Salmonella paratyphi), and fungi (Aspergillus niger) [2]. The N-phenyl derivative is anticipated to yield complexes with higher lipophilicity and altered redox potentials due to the extended aromatic system, although direct comparative stability constants or bioactivity data between the N4-phenyl and N4-methyl compounds have not been published.

Metal chelation Coordination chemistry Thiosemicarbazone ligands

Predicted Target Engagement Profile: Computational Differentiation from Other Dichloro Regioisomers

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 suggest that the 2,3-dichloro regioisomer (ZINC1291408) may engage targets including histone deacetylase 3 (HDAC3) and fructose-1,6-bisphosphatase 1 (FBP1), with p-values of 25 and 0, respectively [1]. These predictions arise from the specific 2,3-dichloro pharmacophore topology, which differs from the 2,4- and 2,6-dichloro isomers in terms of shape and electrostatic surface. The low Max Tc values (44–46) indicate that these are novel predicted associations rather than close analog extrapolations. Importantly, no experimental confirmation exists for these in silico predictions, and ChEMBL 20 contains zero activity records for this compound [1].

In silico target prediction SEA Chemical biology

Recommended Research Application Scenarios for 1-[(E)-(2,3-Dichlorophenyl)methylideneamino]-3-phenylthiourea (468087-13-0)


Scaffold for Structure-Activity Relationship (SAR) Studies of pH-Gated Anion Transporters

Based on the established class behavior of phenylthiosemicarbazones as pH-switchable H+/Cl− cotransporters [1], this 2,3-dichloro-N-phenyl derivative is a suitable candidate for expanding SAR datasets that map the effect of aryl electron-withdrawing substituents on transport EC50 and pH-gating threshold. Procurement is justified when a systematic series of dichloro regioisomers (2,3- vs. 2,4- vs. 2,6- vs. 3,4-) is being assembled to correlate Hammett σ constants with transporter activity.

Ligand for Transition Metal Complexation in Antimicrobial or Catalytic Studies

The N,S-donor set of this thiosemicarbazone enables chelation of Cu(II), Zn(II), Fe(III), and other biologically relevant metals [2]. The N-phenyl terminus increases the lipophilicity of the resulting complex relative to N-alkyl analogs, which may be advantageous in studies where enhanced membrane permeability of the metal complex is desired. Researchers constructing libraries of metallodrug candidates should consider this compound alongside its N-methyl and N-ethyl counterparts to probe the role of terminal substituent bulk and aromaticity.

In Silico and In Vitro Screening for HDAC3 or Epigenetic Target Engagement

SEA predictions from ChEMBL 20 data associate this compound's pharmacophore with HDAC3 (p-value = 25) [3]. Although entirely unvalidated experimentally, this makes the compound a low-cost entry point for laboratories running focused screening panels against epigenetic targets. Procurement is recommended only if the user intends to perform confirmatory biochemical or cellular assays; the compound should not be selected on the basis of prediction alone.

Reference Standard for Analytical Method Development Involving Chlorinated Thiosemicarbazones

The high chlorine content (two aromatic Cl atoms) and characteristic UV-active thiosemicarbazone chromophore make this compound suitable as a retention-time marker or extraction recovery standard in HPLC/LC-MS method development for environmental or pharmaceutical analysis of halogenated thiourea derivatives. Its commercial availability through major suppliers supports its use as a reproducible reference material.

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